molecular formula C8H15BrO2 B104365 8-Bromooctanoic acid CAS No. 17696-11-6

8-Bromooctanoic acid

Cat. No. B104365
CAS RN: 17696-11-6
M. Wt: 223.11 g/mol
InChI Key: BKJFDZSBZWHRNH-UHFFFAOYSA-N
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Patent
US04510331

Procedure details

A 500-ml four-necked flask equipped with hydrogen bromide inlet, thermometer, 7-octenoic acid inlet and oxygen inlet was charged with 10 g of 7-octenoic acid and 50 ml of toluene. After passing air at 20° C. with stirring at a rate of 10 liters per hour for 30 minutes, hydrogen bromide and a solution of 90 g of 7-octenoic acid in 250 ml of toluene were continuously fed with stirring at the rates of 120 ml/hr and 9 l/hr, respectively. After 3 hours of reaction, the reaction mixture was treated in the same manner as described above under (3) (i) to give 139 g (89% yield) of 8-bromocaprylic acid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
90 g
Type
reactant
Reaction Step Three
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH:7]=[CH2:8].[BrH:11]>C1(C)C=CC=CC=1>[Br:11][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][C:1]([OH:10])=[O:9]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(CCCCCC=C)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Three
Name
Quantity
90 g
Type
reactant
Smiles
C(CCCCCC=C)(=O)O
Step Four
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring at a rate of 10 liters per hour for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500-ml four-necked flask equipped with hydrogen bromide inlet
CUSTOM
Type
CUSTOM
Details
at 20° C.
STIRRING
Type
STIRRING
Details
with stirring at the rates of 120 ml/hr and 9 l/hr
CUSTOM
Type
CUSTOM
Details
After 3 hours of reaction
Duration
3 h
ADDITION
Type
ADDITION
Details
the reaction mixture was treated in the same manner

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrCCCCCCCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 139 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.